

An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Pyrrolidinoamylamine

Cat. No.: B1365519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinoamylamine, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a five-membered pyrrolidine ring linked to a pentylamine chain. This unique structural arrangement imparts a combination of properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **5-Pyrrolidinoamylamine**, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

5-Pyrrolidinoamylamine possesses a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the pentyl chain. This dual amine functionality dictates its chemical behavior, allowing for a range of chemical modifications and interactions.

Molecular Structure:

- IUPAC Name: 5-(pyrrolidin-1-yl)pentan-1-amine

- Synonyms: **5-Pyrrolidinoamylamine**, N-(5-aminopentyl)pyrrolidine
- Molecular Formula: $C_9H_{20}N_2$
- Molecular Weight: 156.27 g/mol
- CAS Number: 71302-71-1

The structural formula of **5-Pyrrolidinoamylamine** is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of **5-Pyrrolidinoamylamine** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	$C_9H_{20}N_2$	[1]
Molecular Weight	156.27 g/mol	[1]
Boiling Point	233.0 ± 8.0 °C at 760 mmHg	
Density	0.916 ± 0.06 g/cm ³	
Flash Point	88.7 ± 13.6 °C	
Predicted XlogP	0.9	[1]

Spectroscopic Characterization

For a research scientist, unambiguous identification of a synthesized or purchased compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule. While a complete, officially published spectrum for **5-Pyrrolidinoamylamine** is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the pentyl chain. The protons alpha to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

^{13}C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule. The carbons directly bonded to nitrogen atoms will resonate at a higher chemical shift compared to the other aliphatic carbons.

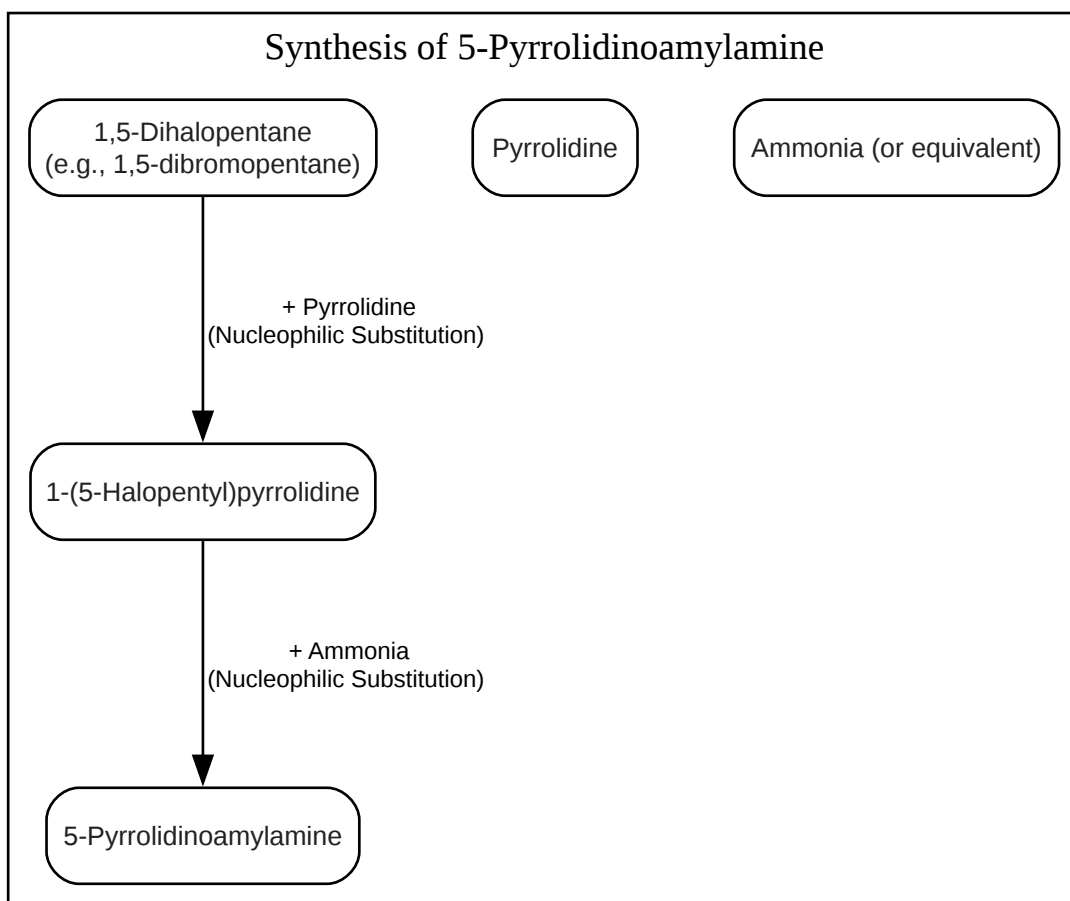
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, typically appearing as a medium to weak doublet in the $3300\text{--}3500\text{ cm}^{-1}$ region. C-H stretching vibrations from the aliphatic chains will be observed around $2850\text{--}2960\text{ cm}^{-1}$. The N-H bending vibration of the primary amine is expected around $1590\text{--}1650\text{ cm}^{-1}$.

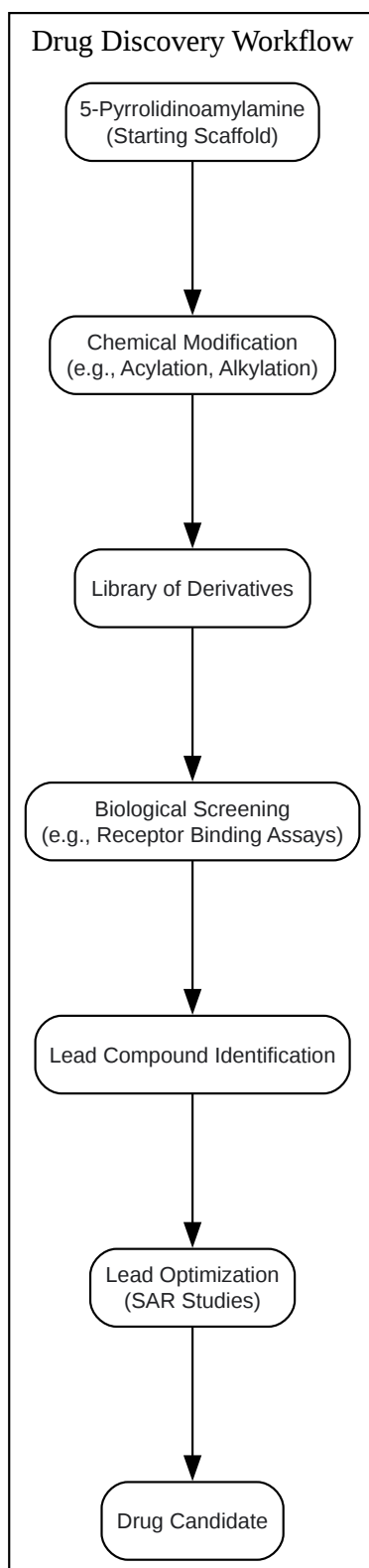
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at m/z 156. Fragmentation patterns will likely involve cleavage at the C-C bonds of the pentyl chain and alpha-cleavage adjacent to the nitrogen atoms.

Synthesis and Reactivity

The synthesis of **5-Pyrrolidinoamylamine** can be approached through several established methods for amine synthesis. A common and efficient strategy involves the nucleophilic substitution of a dihalogenated alkane with pyrrolidine, followed by amination of the remaining halide.

Illustrative Synthetic Pathway:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 5-(pyrrolidin-1-yl)pentan-1-amine (C₉H₂₀N₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365519#5-pyrrolidinoamylamine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com